Cas no 488115-43-1 (3-(1H-Imidazol-2-yl)benzonitrile)
3-(1H-Imidazol-2-yl)benzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-(1H-Imidazol-2-yl)benzonitrile
- 3-(1H-IMIDAZOL-2-YL)-BENZONITRILE
- AK142334
- CTK8I8565
- SureCN2052675
- DB-104851
- 3-cyano-(1H-imidazol-2-yl)benzene
- SY282920
- AKOS006290759
- QERNRIRJJZUTJA-UHFFFAOYSA-N
- SCHEMBL2052675
- MFCD08668830
- 2-(3-cyanophenyl)-1H-imidazole
- Benzonitrile, 3-(1H-imidazol-2-yl)-
- 488115-43-1
- DTXSID30624899
- D97220
- A871876
- CS-0452824
- 3-(2-Imidazolyl)benzonitrile
-
- MDL: MFCD08668830
- Inchi: 1S/C10H7N3/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-6H,(H,12,13)
- InChI Key: QERNRIRJJZUTJA-UHFFFAOYSA-N
- SMILES: N1C=CN=C1C1C=CC=C(C#N)C=1
Computed Properties
- Exact Mass: 169.06400
- Monoisotopic Mass: 169.063997236g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 52.5Ų
Experimental Properties
- PSA: 52.47000
- LogP: 1.94838
3-(1H-Imidazol-2-yl)benzonitrile Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(1H-Imidazol-2-yl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM154879-1g |
3-(1H-Imidazol-2-yl)-benzonitrile |
488115-43-1 | 95% | 1g |
$412 | 2024-07-16 | |
| Chemenu | CM154879-1g |
3-(1H-Imidazol-2-yl)-benzonitrile |
488115-43-1 | 95% | 1g |
$405 | 2021-08-05 | |
| Alichem | A069005276-1g |
3-(1H-Imidazol-2-yl)benzonitrile |
488115-43-1 | 95% | 1g |
$367.50 | 2023-09-01 | |
| eNovation Chemicals LLC | Y0989993-5g |
3-(1H-Imidazol-2-yl)benzonitrile |
488115-43-1 | 95% | 5g |
$300 | 2024-08-02 | |
| eNovation Chemicals LLC | Y1196630-1g |
3-(2-Imidazolyl)benzonitrile |
488115-43-1 | 95% | 1g |
$855 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1291708-1g |
3-(1H-IMIDAZOL-2-YL)-BENZONITRILE |
488115-43-1 | 97% | 1g |
$135 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1291708-5g |
3-(1H-IMIDAZOL-2-YL)-BENZONITRILE |
488115-43-1 | 97% | 5g |
$310 | 2024-06-06 | |
| Chemenu | CM154879-250mg |
3-(1H-Imidazol-2-yl)-benzonitrile |
488115-43-1 | 95% | 250mg |
$154 | 2024-07-16 | |
| Chemenu | CM154879-5g |
3-(1H-Imidazol-2-yl)-benzonitrile |
488115-43-1 | 95% | 5g |
$*** | 2023-05-30 | |
| Aaron | AR00DGDB-250mg |
3-(1H-Imidazol-2-yl)-benzonitrile |
488115-43-1 | 97% | 250mg |
$52.00 | 2025-02-11 |
3-(1H-Imidazol-2-yl)benzonitrile Suppliers
3-(1H-Imidazol-2-yl)benzonitrile Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 3-(1H-Imidazol-2-yl)benzonitrile
Recent Advances in the Study of 3-(1H-Imidazol-2-yl)benzonitrile (CAS: 488115-43-1) in Chemical Biology and Pharmaceutical Research
3-(1H-Imidazol-2-yl)benzonitrile (CAS: 488115-43-1) is a small molecule compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This heterocyclic compound, featuring an imidazole ring linked to a benzonitrile moiety, exhibits unique physicochemical properties that make it a promising candidate for drug discovery and development. Recent studies have explored its role as a building block for more complex molecules, as well as its direct biological activities.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 3-(1H-Imidazol-2-yl)benzonitrile as a key intermediate in the synthesis of novel kinase inhibitors. The research team demonstrated that this compound could be efficiently modified to create potent and selective inhibitors targeting specific tyrosine kinases involved in cancer pathways. The study highlighted the compound's versatility in medicinal chemistry applications, particularly due to the reactivity of both the imidazole and nitrile functional groups.
In the field of chemical biology, researchers have recently utilized 3-(1H-Imidazol-2-yl)benzonitrile as a molecular probe to study protein-ligand interactions. A 2024 Nature Chemical Biology publication reported its use in covalent fragment-based drug discovery, where the compound's ability to form reversible interactions with biological targets was exploited to map binding sites on challenging protein targets. This approach has opened new avenues for targeting previously considered "undruggable" proteins.
Pharmacological studies have revealed interesting aspects of 3-(1H-Imidazol-2-yl)benzonitrile's biological activity. Recent in vitro and in vivo experiments suggest that the compound may modulate inflammatory pathways through interaction with specific immune receptors. While the exact mechanism remains under investigation, these findings position the molecule as a potential lead compound for developing new anti-inflammatory agents.
The compound's pharmacokinetic properties have also been a focus of recent research. A 2023 study in Drug Metabolism and Disposition characterized the metabolic stability and clearance pathways of 3-(1H-Imidazol-2-yl)benzonitrile, providing valuable data for future drug development efforts. The results indicated reasonable metabolic stability, suggesting that derivatives of this compound could be optimized for improved drug-like properties.
From a synthetic chemistry perspective, recent advancements have improved the production efficiency of 3-(1H-Imidazol-2-yl)benzonitrile. A 2024 Organic Process Research & Development paper described a novel catalytic system that enables the large-scale synthesis of this compound with higher yields and reduced environmental impact. These process improvements are crucial for making the compound more accessible for both research and potential commercial applications.
Looking forward, 3-(1H-Imidazol-2-yl)benzonitrile continues to be an important scaffold in medicinal chemistry. Its unique structural features and demonstrated biological activities make it a valuable tool for both basic research and applied drug discovery. Ongoing studies are exploring its potential in addressing unmet medical needs, particularly in oncology and inflammatory diseases, while computational approaches are being employed to design optimized derivatives with enhanced therapeutic properties.
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